molecular formula C51H63N3O11S B10832531 Cholyl-lysyl-fluorescein

Cholyl-lysyl-fluorescein

Número de catálogo: B10832531
Peso molecular: 926.1 g/mol
Clave InChI: ZUJFMZPBQQCXQR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cholyl-lysyl-fluorescein is a useful research compound. Its molecular formula is C51H63N3O11S and its molecular weight is 926.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Liver Function Assessment

CLF is primarily used as a diagnostic agent to evaluate liver function. Studies have shown that plasma elimination of CLF is significantly impaired in patients with liver diseases such as cirrhosis compared to healthy individuals. For instance, a pilot study indicated that the plasma elimination half-life of CLF was markedly prolonged in cirrhotic patients, suggesting its potential as a quantitative liver function test .

Detection of Hepatobiliary Diseases

The compound aids in diagnosing hepatobiliary diseases, including viral hepatitis and cholestasis. By measuring the concentration of CLF in plasma samples post-injection, clinicians can infer the presence and severity of liver dysfunction .

Pharmacokinetic Studies

Bile Acid Transport Mechanisms

In Vitro Assays

Methodological Advances

Recent advancements include high-performance liquid chromatography (HPLC) and enzyme-linked immunosorbent assays (ELISA) for quantifying CLF levels in biological samples. These methods enhance the sensitivity and specificity of CLF detection, facilitating its application in clinical diagnostics and research .

Case Studies

Study Objective Findings
Pilot Study on Cirrhosis Assess plasma clearance of CLFSignificant impairment in clearance observed in cirrhotic patients compared to healthy controls
Pharmacokinetics Study Evaluate pharmacokinetic propertiesMultiple phases of clearance identified; similar to natural bile acids
Mechanistic Study on Cholestasis Investigate bile acid transportCLF effectively visualized bile acid accumulation; significant insights into drug interactions

Análisis De Reacciones Químicas

Step 1: Formation of Cholyl-L-Lysine Intermediate

  • Reagents : Cholic acid, ethyl chloroformate, triethylamine, and N-ε-CBZ-L-lysine.

  • Mechanism : Cholic acid reacts with ethyl chloroformate in acetone to form a reactive mixed carbonate intermediate. This intermediate undergoes nucleophilic substitution with N-ε-CBZ-L-lysine under alkaline conditions (NaOH), yielding a protected cholyl-lysine conjugate .

  • Yield : ~94% for cholyl-lysine intermediate .

Step 2: Deprotection of CBZ Group

  • Reagents : 10% Pd/C catalyst, formic acid.

  • Mechanism : Catalytic hydrogenation removes the CBZ (carbobenzyloxy) protecting group from cholyl-lysine, producing free cholyl-L-lysine. The reaction occurs in methanol under ambient conditions .

  • Yield : 110–120 g (92–98% purity) .

Step 3: Conjugation with Fluorescein

  • Reagents : Fluorescein isothiocyanate (FITC), sodium methoxide.

  • Mechanism : The primary amine group of cholyl-L-lysine reacts with FITC’s isothiocyanate group in methanol under basic conditions (pH 9.5), forming a thiourea linkage .

  • Yield : ~70% .

Tautomerization of the Fluorescein Moiety

The fluorescein component of CLF undergoes pH-dependent tautomerization, impacting its fluorescence properties:

  • Keto-Enol Tautomerism : In acidic conditions, fluorescein exists in a non-fluorescent lactone (keto) form. Under basic conditions, it converts to a fluorescent quinoid (enol) form .

  • Diagnostic Impact : Tautomerization reduces the availability of native CLF for detection methods like HPLC or immunoassays. For example, in ammonium bicarbonate solution (pH 7.8), CLF predominantly exists in its fluorescent enol form .

Table 2: Tautomerization Effects

ConditionTautomer FormFluorescence IntensityDetection Compatibility
Basic (pH > 7)Enol (quinoid)HighELISA, HPLC
Acidic (pH < 5)Keto (lactone)LowLimited

Stability and Decomposition Reactions

CLF exhibits stability under controlled conditions but decomposes under extreme environments:

  • Thermal Decomposition : Heating above 50°C induces degradation, producing toxic fumes (e.g., nitrogen oxides) .

  • Photodegradation : Prolonged exposure to light accelerates breakdown, reducing fluorescence efficacy .

  • Acidic Hydrolysis : Strong acids (e.g., HCl) cleave the thiourea linkage, releasing free fluorescein and cholyl-lysine .

Table 3: Stability Profile

FactorEffect on CLFProducts Formed
Heat (>50°C)DecompositionToxic fumes
UV LightReduced fluorescence intensityDegraded fluorophore
Strong AcidsHydrolysis of thiourea bondFluorescein, cholyl-lysine

Biological Transformation

In vivo, CLF undergoes hepatic clearance analogous to natural bile acids:

  • Phase I/II Metabolism : Minimal hepatic metabolism due to structural similarity to cholic acid, allowing intact biliary excretion .

  • Plasma Clearance : Triphasic elimination with half-lives of 1.7 min (rapid), 6.7 min (intermediate), and 68 min (slow) in humans .

CLF’s chemical reactivity is central to its utility in studying liver function and drug interactions. Its synthesis, tautomerization, and stability profile underscore its dual role as a fluorescent probe and bile acid analog.

Propiedades

Fórmula molecular

C51H63N3O11S

Peso molecular

926.1 g/mol

Nombre IUPAC

5-[[5-carboxy-5-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]pentyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid

InChI

InChI=1S/C51H63N3O11S/c1-26(36-14-15-37-46-38(25-43(59)51(36,37)3)50(2)18-17-31(57)20-27(50)21-40(46)58)7-16-44(60)54-39(48(63)64)6-4-5-19-52-49(66)53-28-8-11-32(35(22-28)47(61)62)45-33-12-9-29(55)23-41(33)65-42-24-30(56)10-13-34(42)45/h8-13,22-24,26-27,31,36-40,43,46,55,57-59H,4-7,14-21,25H2,1-3H3,(H,54,60)(H,61,62)(H,63,64)(H2,52,53,66)

Clave InChI

ZUJFMZPBQQCXQR-UHFFFAOYSA-N

SMILES canónico

CC(CCC(=O)NC(CCCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C(=O)O)C5CCC6C5(C(CC7C6C(CC8C7(CCC(C8)O)C)O)O)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.